Umeclidinium - 869185-19-3

Umeclidinium

Catalog Number: EVT-1581965
CAS Number: 869185-19-3
Molecular Formula: C29H34NO2+
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Umeclidinium is a quaternary ammonium ion that is quinuclidine substituted at positions 1 and 4 by 2-(benzyloxy)ethyl and hydroxy(diphenyl)methyl groups respectively. It has a role as a muscarinic antagonist.
Umeclidinium is a long-acting muscarinic antagonist (LAMA) used as a maintenance treatment for symptoms of chronic obstructive pulmonary disease (COPD). COPD is a progressive obstructive lung disease characterized by shortness of breath, cough, sputum production, and chronically poor airflow with a forced expiratory volume in 1 second (FEV1) of less than 80%. Maintenance of the airway is controlled by the parasympathetic nervous system, particularly by the abundance of the muscarinic subtype 3 (M3) in the airway smooth muscle. Parasympathetic ganglia are associated with the larger airways while postganglionic fibers innervate the smaller diameter bronchioles contributing to airway resistance. By blocking the M3 muscarinic receptor, umeclidinium inhibits the binding of acetylcholine and thereby opens up the airways by preventing bronchoconstriction. However, even though umeclidinium monotherapy is well-tolerated for up to 14 days, it is more likely to be used in combination therapy, as the international Gold Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommended the use of two long-acting bronchodilators with differing mechanisms of action to maximize efficacy and minimize adverse effects. Umeclidinium was approved by the FDA in April 2014 under the brand name Incruse Ellipta as a standalone product. Later, it was further approved as a combination product with [vilanterol] and [vilanterol]/[fluticasone furoate] under the brand name ANORO ELLIPTA and TRELEGY ELLIPTA respectively.. ANORO ELLIPTA was approved in December 2013 while TRELEGY ELLIPTA was approved in September 2017.
Umeclidinium is an Anticholinergic. The mechanism of action of umeclidinium is as a Cholinergic Antagonist.
See also: Umeclidinium Bromide (active moiety of).
Source

Umeclidinium was developed by GlaxoSmithKline and is available in various formulations, often combined with other medications such as vilanterol, a long-acting beta-agonist, to enhance therapeutic efficacy.

Classification

Umeclidinium falls under the category of anticholinergic agents. It is classified specifically as a long-acting muscarinic antagonist, which distinguishes it from short-acting agents used for acute relief of bronchospasm.

Synthesis Analysis

Methods

The synthesis of umeclidinium bromide involves multiple steps, utilizing various chemical reactions to construct its complex molecular framework. Several patents detail different synthetic routes, emphasizing improvements in yield and safety.

  1. Starting Materials: The synthesis typically begins with 4-piperidine ethyl formate, which is reacted with 2-bromochloroethane to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization using lithium diisopropylamide (LDA) to form a bicyclic structure.
  3. Final Steps: The final product is obtained through reactions involving phenyllithium and other reagents, leading to umeclidinium bromide.

Technical Details

Recent methods emphasize avoiding hazardous reagents like phenyllithium by using alternatives that maintain high efficiency while reducing environmental impact. For example, some processes utilize Grignard reagents instead of lithium-based reagents to mitigate safety concerns associated with their handling and storage .

Molecular Structure Analysis

Structure

Umeclidinium bromide has a complex molecular structure characterized by its bicyclic core and multiple functional groups. Its chemical formula is C21H26BrN1O2C_{21}H_{26}BrN_1O_2.

Data

  • Molecular Weight: Approximately 392.35 g/mol
  • Structural Features: The molecule features a quinuclidine ring system, which is essential for its pharmacological activity.
Chemical Reactions Analysis

Reactions

The synthesis of umeclidinium involves several key chemical reactions:

  1. Alkylation: The initial alkylation of 4-piperidine ethyl formate leads to the formation of an ether intermediate.
  2. Cyclization: The use of LDA facilitates the formation of the quinuclidine ring through intramolecular cyclization.
  3. Phenyl Substitution: Phenyllithium is employed in the final steps to introduce phenyl groups into the structure.

Technical Details

The reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions and improve yields .

Mechanism of Action

Umeclidinium exerts its therapeutic effects by antagonizing muscarinic receptors in the airway smooth muscle. This action leads to relaxation of bronchial tissues and improved airflow.

Process

  1. Binding: Umeclidinium binds competitively to muscarinic receptors, preventing acetylcholine from eliciting bronchoconstriction.
  2. Duration: Its long half-life allows for once-daily dosing, making it convenient for patients with chronic respiratory conditions.

Data

Clinical studies have demonstrated significant improvements in lung function and quality of life for COPD patients using umeclidinium compared to placebo treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Range: Generally stable within a pH range of 4 to 7.

Relevant data indicate that umeclidinium exhibits good thermal stability, making it suitable for various pharmaceutical formulations .

Applications

Umeclidinium is primarily used in the management of chronic obstructive pulmonary disease. Its application extends to:

  • Combination Therapy: Often used in combination with long-acting beta agonists for enhanced bronchodilation.
  • Clinical Research: Investigated for potential use in other respiratory conditions such as asthma due to its bronchodilatory effects.

Properties

CAS Number

869185-19-3

Product Name

Umeclidinium

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

Molecular Formula

C29H34NO2+

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI Key

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Synonyms

GSK573719
umeclidinium

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.